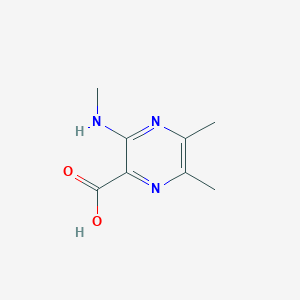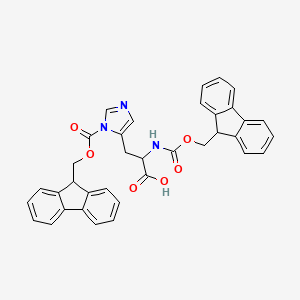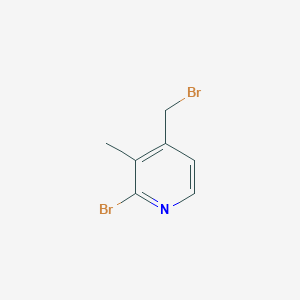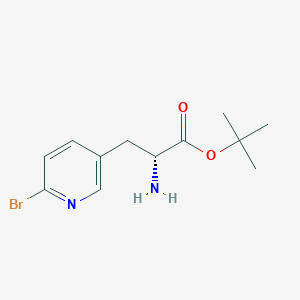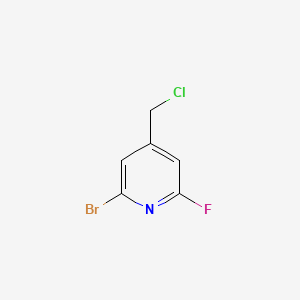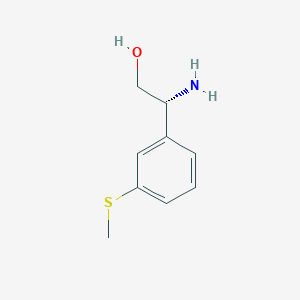
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3-(methylthio)phenyl)ethanol is a chiral compound that features an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol typically involves the asymmetric reduction of a corresponding ketone precursor. One common method is the reduction of 3-(methylthio)acetophenone using a chiral catalyst. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, under controlled temperature and pH conditions to ensure the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. For example, the use of whole-cell biocatalysts such as Leifsonia xyli has been reported for the enantioselective reduction of ketones to produce chiral alcohols .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(3-(methylthio)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(methylthio)acetophenone.
Reduction: Formation of 2-(3-(methylthio)phenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
®-2-Amino-2-(3-(methylthio)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The presence of the methylthio group may enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-phenylethanol: Lacks the methylthio group, resulting in different chemical and biological properties.
®-2-Amino-2-(4-methylthio)phenyl)ethanol: Similar structure but with the methylthio group in a different position, affecting its reactivity and interactions.
®-2-Amino-2-(3-methoxyphenyl)ethanol: Contains a methoxy group instead of a methylthio group, leading to different electronic and steric effects.
Uniqueness
®-2-Amino-2-(3-(methylthio)phenyl)ethanol is unique due to the presence of the methylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chiral building block in organic synthesis.
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Clé InChI |
MUFHXIUVJOIJCJ-VIFPVBQESA-N |
SMILES isomérique |
CSC1=CC=CC(=C1)[C@H](CO)N |
SMILES canonique |
CSC1=CC=CC(=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


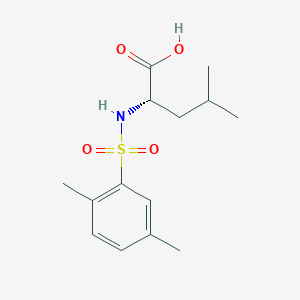
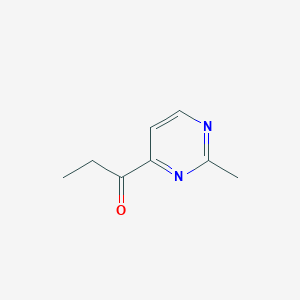
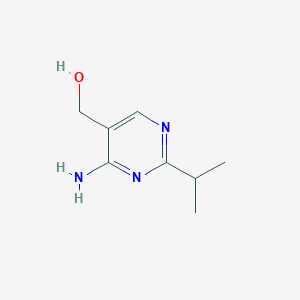
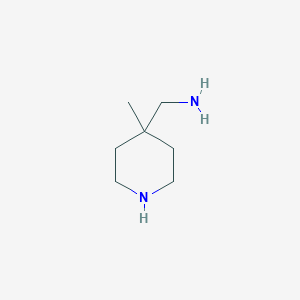
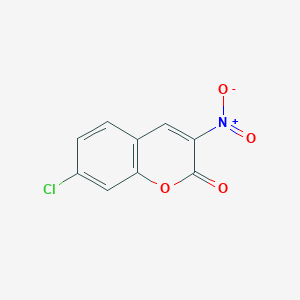
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)
